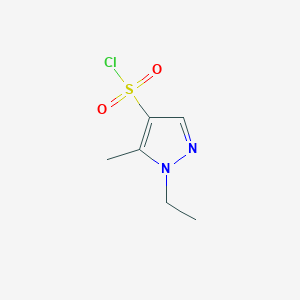
2-Chloropyrimidine-4,6-diamine
Descripción general
Descripción
2-Chloropyrimidine-4,6-diamine is an organic compound with the molecular formula C4H5ClN4 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-Chloropyrimidine-4,6-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine. The process begins with the reaction of guanidine hydrochloride with ethyl cyanoacetate to form 2,4-diamino-6-hydroxypyrimidine. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) under controlled conditions. The reaction is quenched with alcohols, and the product is isolated using an organic solvent .
Industrial Production Methods: In industrial settings, the preparation method is optimized for higher yields and cost-effectiveness. The use of alcohols to quench phosphorus oxychloride makes the process safer and more efficient. The addition of a dispersing agent with lower polarity helps in the separation of the product, achieving a recovery rate of over 70% .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloropyrimidine-4,6-diamine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s electron-deficient pyrimidine ring makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium reagents, such as phenyllithium, are commonly used for nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Major Products: The major products formed from these reactions include substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
2-Chloropyrimidine-4,6-diamine has a wide range of applications in scientific research:
Medicine: Pyrimidine derivatives, including this compound, are investigated for their potential as therapeutic agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Chloropyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . The compound’s structure allows it to bind to these enzymes, thereby inhibiting their activity and reducing the production of inflammatory mediators like prostaglandins .
Comparación Con Compuestos Similares
- 2,4-Diamino-6-chloropyrimidine
- 2,4-Dichloropyrimidine
- 2-Amino-4,6-dichloropyrimidine
Comparison: 2-Chloropyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2,4-diamino-6-chloropyrimidine, it has a different reactivity profile, making it suitable for different applications. The presence of the chlorine atom at the 2-position enhances its electron-deficient character, making it more reactive towards nucleophiles .
Propiedades
IUPAC Name |
2-chloropyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLMVVTRTVIMYAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1N)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406218 | |
| Record name | 2-chloropyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53557-61-2 | |
| Record name | 2-chloropyrimidine-4,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




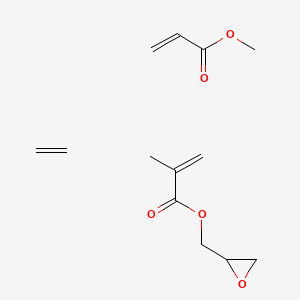
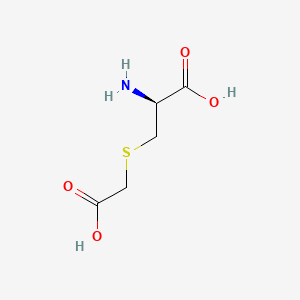

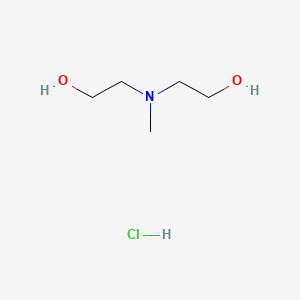

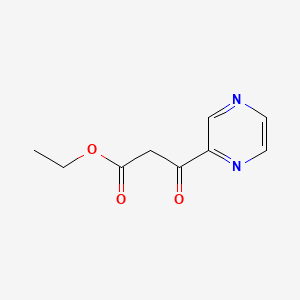
![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)

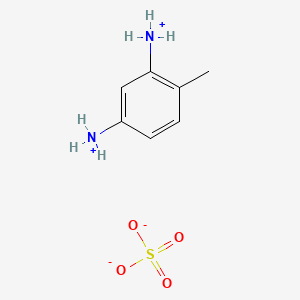

![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)
